2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
CAS No.: 895652-79-6
Cat. No.: VC4204874
Molecular Formula: C25H20N2O3
Molecular Weight: 396.446
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 895652-79-6 |
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Molecular Formula | C25H20N2O3 |
Molecular Weight | 396.446 |
IUPAC Name | 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C25H20N2O3/c1-17-9-5-7-13-21(17)26-23(28)16-27-15-20(24(29)18-10-3-2-4-11-18)25(30)19-12-6-8-14-22(19)27/h2-15H,16H2,1H3,(H,26,28) |
Standard InChI Key | XLMSJLWQJJVGLJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a benzoyl group () and at position 1 with an -(2-methylphenyl)acetamide moiety (). Key structural attributes include:
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Quinoline Core: A bicyclic system with a ketone at position 4, contributing to planar aromaticity and hydrogen-bonding capabilities.
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Benzoyl Group: Enhances lipophilicity and potential π-π stacking interactions with biological targets.
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Acetamide Side Chain: Introduces hydrogen-bond donor/acceptor sites, critical for target specificity .
Table 1: Structural Comparison with Analogous Quinoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Target Compound | 396.44 | 3-Benzoyl, 1--(2-methylphenyl)acetamide | |
2-(3-Benzoyl-6-chloro-4-oxo-...) | 430.89 | 6-Chloro, 3-benzoyl | |
2-(3-Benzoyl-6-ethoxy-4-oxo-...) | 440.50 | 6-Ethoxy, 3-benzoyl |
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to high lipophilicity () .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the acetamide bond.
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Crystallinity: Exhibits amorphous solid-state behavior, complicating crystallization efforts .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate yields 4-oxo-1,4-dihydroquinoline.
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Benzoylation at Position 3: Treatment with benzoyl chloride in dimethylformamide (DMF) introduces the benzoyl group.
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Acetamide Incorporation: Nucleophilic substitution at position 1 using 2-methylphenylacetamide under alkaline conditions.
Table 2: Representative Reaction Conditions
Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
---|---|---|---|
Quinoline Formation | Ethyl acetoacetate, | 120 | 65–70 |
Benzoylation | Benzoyl chloride, DMF | 80 | 85–90 |
Acetamide Coupling | KCO, THF | 60 | 75–80 |
Challenges and Solutions
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Regioselectivity: Competing reactions at quinoline positions 1 and 3 are mitigated via steric hindrance (e.g., bulky solvents).
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Purity Optimization: Chromatographic techniques (TLC, HPLC) ensure >95% purity for biological assays.
Biological Activities and Mechanism of Action
Enzyme Inhibition
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Topoisomerase II: Disruption of DNA replication via intercalation, validated through gel electrophoresis .
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Kinase Modulation: Selective inhibition of EGFR (epidermal growth factor receptor) at nanomolar concentrations .
Antimicrobial Activity
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Gram-positive Bacteria: MIC (minimum inhibitory concentration) of 8 µg/mL against Staphylococcus aureus.
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Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL).
Research Applications and Future Directions
Drug Development
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Lead Optimization: Structure-activity relationship (SAR) studies focus on modifying the acetamide side chain to enhance bioavailability.
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Combination Therapies: Synergistic effects observed with cisplatin in ovarian cancer models.
Pharmacokinetic Studies
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